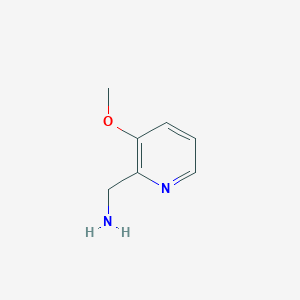

(3-Methoxypyridin-2-YL)methanamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(3-methoxypyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZWARUBOQAMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663722 | |

| Record name | 1-(3-Methoxypyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595560-87-5 | |

| Record name | 1-(3-Methoxypyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methoxypyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Methoxypyridin 2 Yl Methanamine

Strategic Synthesis Pathways for (3-Methoxypyridin-2-YL)methanamine and its Derivatives

The synthesis of this compound can be approached through several strategic pathways, typically starting from readily available pyridine (B92270) precursors. The core challenge lies in the regioselective introduction of the aminomethyl group at the C-2 position of the 3-methoxypyridine core.

Multi-Step Synthesis Approaches from Pyridine Precursors

A prevalent and logical multi-step approach involves the synthesis and subsequent reduction of a key intermediate, 3-methoxy-2-cyanopyridine. This pathway can be outlined in the following stages:

Preparation of 3-Methoxypyridine: This can be achieved from commercial 3-hydroxypyridine via a standard Williamson ether synthesis, using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

Introduction of a Cyano Group at the C-2 Position: This is the most critical step for regioselectivity. Direct cyanation of 3-methoxypyridine is challenging. A more effective method is the nucleophilic substitution of a suitable leaving group at the 2-position.

Via a Halogenated Intermediate: A common route involves the conversion of a 2-halopyridine, such as 2-chloro-3-methoxypyridine, with a cyanide salt. Palladium-catalyzed cyanation reactions have been developed for chloro-pyridines, offering an efficient method for this transformation. google.com For example, 2-chloro-3-methoxypyridine can be reacted with a cyanide source in the presence of a palladium catalyst to yield 3-methoxy-2-cyanopyridine. google.com

Via a Pyridine N-Oxide Intermediate: An alternative strategy involves the N-oxidation of 3-methoxypyridine. The resulting N-oxide activates the C-2 position towards nucleophilic attack. Treatment of the N-oxide with an acylating agent (like dimethylcarbamoyl chloride) and a cyanide source (such as potassium cyanide or zinc cyanide) can furnish the desired 2-cyanopyridine derivative. chem-soc.siresearchgate.net

Reduction of the Nitrile: The final step is the reduction of the cyano group in 3-methoxy-2-cyanopyridine to the primary amine. This transformation is reliably achieved through catalytic hydrogenation. google.com Catalysts such as Raney nickel or palladium on carbon (Pd/C) are effective under a hydrogen atmosphere. google.com To prevent the formation of secondary amine byproducts, the reaction is often carried out in the presence of ammonia. google.com

A representative reaction scheme is presented below:

Figure 1. Plausible multi-step synthesis of this compound from a 2-chloro-3-methoxypyridine precursor.

Catalytic and Green Chemistry Approaches in its Synthesis

Modern synthetic chemistry emphasizes the use of catalytic and green methodologies to improve efficiency, reduce waste, and enhance safety. These principles can be applied to the synthesis of this compound.

Catalytic Methods: The synthesis relies heavily on catalysis. The cyanation of 2-chloro-3-methoxypyridine can be performed using palladium catalysts, which operate at lower temperatures and offer higher yields compared to traditional stoichiometric copper cyanide methods (Rosenmund-von Braun reaction). google.comwikipedia.org The final reduction step is a classic example of heterogeneous catalysis, where catalysts like Raney Nickel or Pd/C are used. google.com These catalysts can often be recovered and reused, aligning with green chemistry principles.

Green Chemistry Principles:

Atom Economy: The proposed synthetic route generally has good atom economy, especially in the final reduction step where the main byproduct is eliminated.

Safer Solvents and Reagents: Efforts can be made to replace hazardous solvents with greener alternatives. For instance, some modern cyanation reactions can be performed in aqueous or solvent-free conditions. epo.org The use of less toxic cyanide sources, such as potassium ferricyanide or even CO2/NH3 in novel nickel-catalyzed systems, is an area of active research. nih.gov

Energy Efficiency: Microwave-assisted synthesis can be explored to accelerate reaction times and reduce energy consumption, particularly in the cyanation step. scirp.org

The table below summarizes the application of these approaches to the key synthetic steps.

| Step | Conventional Method | Catalytic/Green Approach | Benefit |

| Cyanation | Stoichiometric CuCN at high temperatures | Palladium-catalyzed reaction with KCN or Zn(CN)2 google.com | Milder conditions, higher yields, avoids large amounts of heavy metal waste. |

| Reduction | Use of stoichiometric metal hydrides (e.g., LiAlH4) | Catalytic hydrogenation (e.g., Raney Ni, Pd/C) with H2 gas google.comasianpubs.org | High atom economy, catalyst is recyclable, avoids quenching hazardous reagents. |

Stereoselective Synthesis and Resolution of Enantiomers

The parent molecule, this compound, is achiral as it possesses a plane of symmetry that includes the C2-aminomethyl bond and bisects the pyridine ring. Therefore, its synthesis does not produce enantiomers and does not require stereoselective methods or resolution.

However, derivatives of this compound can be chiral. Chirality may be introduced if the primary amine is derivatized with a chiral moiety or participates in the formation of a new stereocenter. For example, reductive amination with a prochiral ketone would generate a chiral secondary amine.

In such cases where a racemic mixture of a chiral derivative is formed, established methods for the resolution of enantiomers can be employed. The most common and industrially scalable method for resolving racemic amines is classical resolution via diastereomeric salt formation . This process involves:

Reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent), such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid.

This reaction forms a pair of diastereomeric salts, which have different physical properties, most notably different solubilities in a given solvent.

Through fractional crystallization, one of the diastereomeric salts can be selectively precipitated from the solution.

After separation by filtration, the desired enantiomer of the amine is liberated from the purified diastereomeric salt by treatment with a base.

Functional Group Interconversions and Derivatization Strategies of this compound

The presence of three distinct functional moieties—the primary amine, the pyridine nitrogen, and the methoxy (B1213986) group—makes this compound a versatile building block for further chemical modification.

Reactivity of the Primary Amine Moiety

The primary aminomethyl group is a potent nucleophile and serves as the primary site for a wide range of derivatization reactions.

N-Acylation: The amine readily reacts with acylating agents such as acyl chlorides and carboxylic anhydrides to form stable amide derivatives. This is a robust and high-yielding reaction often performed in the presence of a non-nucleophilic base to scavenge the acid byproduct.

N-Alkylation: Reaction with alkyl halides can produce secondary and tertiary amines. However, this method often suffers from a lack of selectivity, leading to over-alkylation. A more controlled method for producing secondary amines is reductive amination . wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). wikipedia.orgacsgcipr.orgharvard.edu

Schiff Base Formation: Condensation with aldehydes or ketones under dehydrating conditions yields the corresponding imines (Schiff bases). These imines can be valuable intermediates themselves or the final target molecules. nih.govnih.govrsc.orgmdpi.com

Urea and Thiourea Formation: The amine reacts smoothly with isocyanates and isothiocyanates to afford substituted ureas and thioureas, respectively. These functional groups are common in medicinal chemistry.

The following table summarizes common derivatization reactions at the primary amine.

| Reaction Type | Reagent | Functional Group Formed |

| N-Acylation | Acyl Chloride (R-COCl) / Anhydride ((RCO)2O) | Amide (-NHCOR) |

| Reductive Amination | Aldehyde (R'-CHO) or Ketone (R'-CO-R''), Reducing Agent | Secondary (-NH-CH2R') or Tertiary Amine |

| Schiff Base Formation | Aldehyde (R'-CHO) / Ketone (R'-CO-R'') | Imine (-N=CHR' or -N=CR'R'') |

| Urea Formation | Isocyanate (R-NCO) | Urea (-NH-CO-NHR) |

| Sulfonamide Formation | Sulfonyl Chloride (R-SO2Cl) | Sulfonamide (-NH-SO2R) |

Reactivity of the Pyridine Nitrogen and Methoxy Group

The pyridine ring itself offers additional sites for chemical modification.

Reactivity of the Pyridine Nitrogen:

Basicity and Salt Formation: The pyridine nitrogen is basic (pKa of pyridine ≈ 5.2) and readily forms salts with acids.

N-Oxidation: The nitrogen atom can be oxidized to a pyridine N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. researchgate.netgoogle.comarkat-usa.orgchemicalbook.com The resulting N-oxide functionality significantly alters the electronic properties of the ring, activating the C-2 and C-4 positions for nucleophilic substitution and C-H functionalization. chem-soc.siresearchgate.net

Quaternization: As a nucleophile, the pyridine nitrogen can be alkylated by alkyl halides to form quaternary pyridinium salts. This reaction introduces a permanent positive charge and further modifies the reactivity of the pyridine ring.

Reactivity of the Methoxy Group:

Directing Group: The methoxy group is an electron-donating group that can influence the regioselectivity of reactions on the pyridine ring. It primarily directs metallation (lithiation) to the adjacent C-2 and C-4 positions.

Demethylation: The methyl ether can be cleaved to reveal the corresponding 3-hydroxypyridine derivative. This demethylation can be achieved under forcing conditions using reagents like boron tribromide (BBr₃) or through chemoselective methods. For instance, L-selectride has been shown to selectively demethylate methoxypyridines in the presence of other aryl methyl ethers like anisole. thieme-connect.comthieme-connect.comresearchgate.net This transformation provides access to a different class of derivatives.

Nucleophilic Displacement: While the methoxy group at the 3-position is less activated towards nucleophilic aromatic substitution (SNAr) compared to those at the 2- or 4-positions, it can be displaced by very strong nucleophiles under specific conditions. acs.orgnih.gov

Selective Functionalization and Protecting Group Strategies

The presence of multiple reactive sites in this compound—the pyridine ring, the primary amine, and the methoxy group—necessitates careful control during chemical transformations to achieve desired modifications. Selective functionalization of this molecule can be approached by leveraging the inherent reactivity differences of these groups or by employing protecting groups to temporarily mask certain functionalities.

Selective Functionalization:

The pyridine ring is susceptible to electrophilic and nucleophilic aromatic substitution, as well as C-H functionalization. The methoxy group at the 3-position and the aminomethyl group at the 2-position influence the regioselectivity of these reactions. For instance, meta-selective C-H functionalization of the pyridine ring can be achieved using directing group strategies or temporary dearomatization approaches nih.gov. The nitrogen atom in the pyridine ring can also be functionalized, for example, through N-oxidation or quaternization, which in turn can modify the reactivity of the ring.

The primary amine of the aminomethyl group is a nucleophilic center and can readily undergo reactions such as acylation, alkylation, and sulfonylation. Selective N-functionalization can be achieved under mild conditions, often in the presence of a base to deprotonate the amine.

Protecting Group Strategies:

To achieve chemoselectivity in multi-step syntheses involving this compound, the use of orthogonal protecting groups is essential. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected nih.gov.

For the primary amine, common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions for its removal. For instance, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis, and the Fmoc group is base-labile.

The pyridine nitrogen can be protected by forming an N-oxide, which can later be removed by reduction. Alternatively, coordination to a Lewis acid can temporarily deactivate the pyridine nitrogen.

A well-designed protecting group strategy allows for the sequential functionalization of different parts of the molecule. For example, the amine can be protected with a Boc group, followed by a C-H functionalization of the pyridine ring, and finally, deprotection of the amine to allow for further modification at that site.

| Functional Group | Protecting Group | Deprotection Conditions |

| Primary Amine | tert-butoxycarbonyl (Boc) | Acidic conditions (e.g., TFA) |

| Primary Amine | benzyloxycarbonyl (Cbz) | Hydrogenolysis (e.g., H2, Pd/C) |

| Primary Amine | 9-fluorenylmethyloxycarbonyl (Fmoc) | Basic conditions (e.g., piperidine) |

| Pyridine Nitrogen | N-oxide | Reduction (e.g., PCl3, H2/Pd) |

Synthesis and Applications of Isotopically Labeled this compound Analogs

Isotopically labeled compounds, where one or more atoms are replaced by their isotope, are invaluable tools in scientific research. The synthesis of isotopically labeled analogs of this compound, such as those containing deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), opens avenues for detailed mechanistic and metabolic studies.

General strategies for isotopic labeling of pyridine derivatives often involve either de novo synthesis from labeled precursors or isotope exchange reactions on the pre-formed molecule. For instance, ¹⁵N-labeling of pyridines can be achieved through a Zincke activation strategy, which allows for a nitrogen isotope exchange reaction researchgate.netchemrxiv.orgnih.govresearchgate.net. Deuterium can be introduced at specific positions via H-D exchange reactions catalyzed by metals or through the use of deuterated reagents in the synthesis princeton.eduelsevierpure.com. Carbon-13 can be incorporated by using ¹³C-labeled starting materials in the synthetic route nih.govnih.govnih.gov.

Utility in Metabolic Pathway Elucidation

Isotopically labeled this compound analogs are instrumental in elucidating the metabolic fate of this compound and its derivatives within biological systems. The metabolic fate of pyridine-containing compounds can be complex, involving oxidation, reduction, hydrolysis, and conjugation reactions nih.gov. By tracing the isotopic label, researchers can identify metabolites, map metabolic pathways, and understand the biotransformation processes.

For example, a ¹³C or ¹⁴C-labeled analog can be administered to a biological system, and the resulting metabolites can be identified by mass spectrometry or NMR spectroscopy. The presence of the isotopic label in the metabolites provides definitive evidence of their origin from the parent compound. Similarly, deuterium labeling can be used to investigate the kinetic isotope effect, which can provide insights into the rate-limiting steps of metabolic reactions.

The use of stable isotopes like ¹³C and ¹⁵N in conjunction with high-resolution mass spectrometry allows for the sensitive and specific detection of metabolites in complex biological matrices. This approach is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates containing the this compound scaffold.

Application in Reaction Kinetic Studies

Isotopically labeled compounds are powerful tools for studying the mechanisms and kinetics of chemical reactions. The kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes, can provide valuable information about the transition state of the rate-determining step.

For instance, if a C-H bond is broken in the rate-determining step of a reaction involving this compound, replacing the hydrogen with deuterium will result in a primary kinetic isotope effect (a slower reaction rate). The magnitude of the KIE can provide insights into the geometry of the transition state.

Isotopically labeled analogs can also be used as internal standards in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of the unlabeled compound in a sample. The labeled standard co-elutes with the analyte but is distinguished by its mass, allowing for precise quantification and the study of reaction kinetics by monitoring the disappearance of the reactant or the appearance of the product over time.

Chemical Reactivity and Mechanistic Investigations Involving 3 Methoxypyridin 2 Yl Methanamine

Exploration of Reaction Mechanisms in Transformations Utilizing (3-Methoxypyridin-2-YL)methanamine

Detailed mechanistic studies specifically involving this compound are not extensively reported in the literature. However, the reactivity of its core components—the 3-methoxypyridine and aminomethyl functionalities—can be understood by examining analogous systems.

One relevant study on a related compound, 3-methoxypyridine, demonstrated its reaction with phenyllithium results exclusively in the formation of 3-methoxy-2-phenylpyridine researchgate.net. This suggests a directed metallation mechanism where the methoxy (B1213986) group directs the organolithium reagent to the C2 position, followed by rearomatization. While this compound already has a substituent at the C2 position, this study highlights the influence of the 3-methoxy group on the reactivity of the pyridine (B92270) ring.

Furthermore, the nucleophilic character of the aminomethyl group is central to many of its synthetic applications. In a computational study of a related system, the nucleophilic aromatic substitution (SNAr) reaction of a methoxy group by a secondary amine on a thiophene ring was investigated. The proposed mechanism involves the formation of a Meisenheimer complex intermediate researchgate.net. A similar stepwise pathway can be postulated for reactions where the aminomethyl group of this compound acts as a nucleophile, attacking an electrophilic center.

A plausible reaction mechanism for the utilization of this compound in a formal hydroamination of an allyl alcohol, catalyzed by ruthenium, proceeds via a borrowing hydrogen pathway acs.org. This mechanism would involve the initial dehydrogenation of the allyl alcohol to an aldehyde, followed by condensation with the amine to form an enamine, and subsequent reduction by the ruthenium hydride species to yield the final γ-amino alcohol acs.org.

Table 1: Postulated Mechanistic Steps in Transformations Utilizing this compound

| Transformation Type | Key Intermediate(s) | Mechanistic Features |

| Directed Ortho-metallation (analogous) | Lithiated pyridine | Methoxy group directs lithiation to the adjacent position. |

| Nucleophilic Substitution (analogous) | Meisenheimer Complex | Stepwise addition-elimination mechanism. |

| Catalytic Hydroamination (postulated) | Ruthenium-alkoxide, Ruthenium-hydride, Enamine | Borrowing hydrogen strategy, involving alcohol dehydrogenation and subsequent amine condensation and reduction. |

Role as a Ligand in Coordination Chemistry and Metal-Catalyzed Reactions

The aminomethylpyridine scaffold is a well-established bidentate ligand in coordination chemistry, capable of forming stable chelate rings with a variety of metal ions. The nitrogen atoms of the pyridine ring and the primary amine can coordinate to a metal center, creating a five-membered ring. The presence of the methoxy group at the 3-position can influence the electronic properties of the pyridine ring and, consequently, the coordination properties and catalytic activity of the resulting metal complexes.

While specific studies on metal complexes of this compound are scarce, extensive research on analogous aminomethylpyridine ligands provides significant insight. For example, copper(II) complexes with pyridine-containing amide ligands have been synthesized and structurally characterized, revealing diverse coordination modes and the formation of coordination polymers mdpi.com. Similarly, X-ray diffraction studies of copper(II), cobalt(II), and iron(II) complexes with other complex pyridine derivatives have been reported, elucidating their crystal structures and coordination geometries jocpr.com.

The catalytic potential of metal complexes bearing aminomethylpyridine-type ligands is significant. Lead(II) complexes with aminopyrazinecarboxylic acid, a related N-heterocyclic ligand, have been shown to act as heterogeneous catalysts for cyanosilylation reactions rsc.org. This suggests that complexes of this compound could also exhibit catalytic activity in various organic transformations.

Table 2: Potential Coordination Modes and Applications of this compound Metal Complexes

| Metal Ion | Potential Coordination Geometry | Potential Catalytic Application |

| Copper(II) | Square Planar, Octahedral | Oxidation reactions, Lewis acid catalysis |

| Lead(II) | Hemidirected or Holodirected | Cyanosilylation, Aldol reactions |

| Iron(II)/Iron(III) | Octahedral | Redox catalysis, C-H activation |

| Cobalt(II) | Tetrahedral, Octahedral | Hydrogenation, Polymerization |

The synthesis of such complexes would typically involve the reaction of a suitable metal salt with this compound in an appropriate solvent. Characterization would rely on techniques such as X-ray crystallography to determine the solid-state structure and spectroscopy (IR, UV-Vis, NMR) to probe the coordination environment in solution.

Interactions with Other Small Molecules and Macromolecules

The non-covalent interactions of this compound are crucial for its role in molecular recognition and supramolecular chemistry. The molecule possesses multiple sites for hydrogen bonding: the amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the methoxy oxygen can act as hydrogen bond acceptors.

Studies on related pyridine derivatives have highlighted the importance of hydrogen bonding in directing molecular assemblies. For instance, the influence of hydrogen bonds on the edge-to-face interactions between pyridine molecules has been investigated through computational methods nih.gov. These studies reveal that hydrogen bonding to a water molecule can significantly strengthen the edge-to-face interactions of pyridine dimers nih.gov. The amino group of aminomethylpyridine ligands has been shown to form hydrogen bonds with counter-anions in metal complexes, influencing the crystal packing researchgate.net.

Furthermore, the pyridine ring can participate in π-π stacking interactions, which are important in the stabilization of crystal structures and the formation of supramolecular architectures. The stacking landscape of pyridine-pyridine systems has been explored computationally, revealing the complexity of these interactions nih.gov. The interplay of electrostatic forces and electron correlation effects governs the stability of different stacked geometries nih.gov. In coordination complexes, π-π stacking interactions between pyridine rings can lead to the formation of extended one-dimensional chains researchgate.net.

The methoxy group can also participate in weaker C-H···π interactions. A study on the molecular recognition between a galactopyranoside and 6-substituted 2-methoxypyridines demonstrated the existence of such weak intermolecular forces, which were evidenced by changes in NMR chemical shifts scielo.org.mx.

Table 3: Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Participating Functional Group(s) | Potential Role |

| Hydrogen Bonding (Donor) | Amino group (-NH2) | Interaction with hydrogen bond acceptors (e.g., carbonyls, heteroatoms). |

| Hydrogen Bonding (Acceptor) | Pyridine nitrogen, Methoxy oxygen | Interaction with hydrogen bond donors (e.g., hydroxyls, amides). |

| π-π Stacking | Pyridine ring | Stabilization of crystal packing and supramolecular assemblies. |

| C-H···π Interactions | Methoxy group C-H, Pyridine ring C-H | Contribution to molecular recognition and conformational stability. |

These non-covalent interactions are fundamental to the potential application of this compound in areas such as drug design, where specific binding to biological macromolecules is required, and in materials science for the construction of functional supramolecular materials.

Applications in Medicinal Chemistry and Drug Discovery Research

(3-Methoxypyridin-2-YL)methanamine as a Core Scaffold for Bioactive Compound Development

The concept of "privileged structures" describes molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. These scaffolds provide a template for the development of compound libraries with enhanced structural diversity and physicochemical properties, ultimately leading to potent and safe bioactive compounds nih.gov. The pyridine (B92270) unit, a key component of this compound, is considered an attractive and privileged scaffold in drug design nih.gov. It is present in numerous natural products and synthetic compounds with significant biological profiles nih.gov.

The this compound structure combines the features of a substituted pyridine ring with a flexible aminomethyl side chain. This combination allows for diverse chemical modifications, enabling chemists to fine-tune the molecule's steric and electronic properties to achieve desired interactions with specific biological targets. Its utility is demonstrated in the development of compounds targeting a wide array of proteins, including enzymes and receptors, highlighting its role as a versatile starting point for creating novel therapeutics. nih.govnih.govmdpi.com

Design and Synthesis of Derivatives Targeting Specific Biological Pathways

The structural flexibility of the this compound scaffold has been exploited to design and synthesize derivatives aimed at modulating specific and critical biological pathways implicated in various diseases.

Ferroportin is the only known cellular iron exporter in vertebrates and plays a crucial role in iron homeostasis. Its dysregulation is associated with iron metabolism disorders. google.comnih.gov The development of ferroportin inhibitors is a key strategy for treating conditions like β-thalassemia, where excessive iron absorption leads to organ damage google.comnih.govmdpi.com.

Researchers have identified small molecules that trigger the internalization and degradation of ferroportin, mimicking the action of the natural hormone hepcidin nih.govmdpi.com. While specific compounds directly incorporating the this compound scaffold are detailed in patent literature, the broader class of heterocyclic molecules serves as a foundation for these inhibitors google.com. For instance, the clinical-stage oral ferroportin inhibitor, VIT-2763, is a heterocyclic molecule that has been shown to ameliorate anemia and correct iron dysregulation in mouse models of β-thalassemia by restricting iron availability nih.govmdpi.com. The design of such compounds often involves creating structures that can effectively bind to ferroportin and induce its ubiquitination, leading to its removal from the cell surface.

Table 1: Representative Ferroportin Inhibitor

| Compound | Mechanism | Therapeutic Application |

|---|

Mas-related gene X2 (MRGX2) is a G protein-coupled receptor (GPCR) found predominantly on mast cells and sensory neurons frontiersin.orgmdpi.com. It is implicated in non-IgE-mediated hypersensitivity reactions and inflammatory conditions mdpi.comresearchgate.net. A number of small-molecule drugs, including certain fluoroquinolones and neuromuscular blocking agents, can activate this receptor, leading to mast cell degranulation frontiersin.orgresearchgate.net.

The this compound scaffold is utilized in the development of compounds that can modulate GPCRs. The antimicrobial peptide LL-37, an endogenous ligand, activates MRGX2 on human mast cells, inducing calcium mobilization and degranulation nih.govnih.gov. The design of synthetic modulators often aims to either mimic or block the effects of such endogenous ligands. Research into MRGX2 ligands has identified various xenobiotic compounds that act as agonists, providing a basis for designing derivatives with tailored activity mdpi.com. The development of selective modulators for MRGX2 could offer new therapeutic avenues for controlling pseudo-allergic reactions and certain inflammatory diseases.

DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a key enzyme in an error-prone DNA double-strand break repair pathway known as microhomology-mediated end-joining (MMEJ) nih.govmedchemexpress.eu. Polθ is an attractive synthetic lethal target for cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like homologous recombination (HR), which is common in BRCA-mutant cancers nih.govnih.gov.

A high-throughput screening campaign led to the discovery of potent and selective inhibitors of Polθ's polymerase activity. Structure-based drug design efforts based on an initial hit compound led to the identification of RP-6685, a derivative that incorporates a related methoxypyridine scaffold. These inhibitors bind to an allosteric pocket in the thumb subdomain of Polθ, effectively blocking its DNA polymerase function nih.govprobechem.com. The development of these compounds represents a promising strategy for treating HR-deficient tumors and may overcome resistance to other therapies like PARP inhibitors nih.gov.

Table 2: Research Findings on a Polθ Inhibitor

| Compound Identifier | Target | Activity | Note |

|---|

The versatility of the this compound scaffold and its close analogs extends to other important therapeutic targets.

PI3K/mTOR Dual Inhibitors: The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development nih.govresearchgate.net. A series of sulfonamide methoxypyridine derivatives have been designed and synthesized as potent PI3K/mTOR dual inhibitors. By employing a scaffold hopping strategy, researchers have developed compounds with significant enzyme and cell anti-proliferative activities nih.govresearchgate.netmdpi.com.

Kallikrein Inhibitors: A derivative, N-[(3-fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-({4-[(2-oxopyridin-1-yl)methyl]phenyl}methyl)pyrazole-4-carboxamide, has been developed as a plasma kallikrein inhibitor google.com. These inhibitors have potential applications in treating conditions like diabetic retinopathy and hereditary angioedema google.com.

5-HT1A Receptor Agonists: The scaffold has been incorporated into novel agonists for the 5-HT1A serotonin receptor. These compounds have shown potential as antidepressants in preclinical models. acs.org

Elucidation of Mechanism of Action (MOA) and Target Engagement

Understanding the mechanism of action (MOA) and confirming target engagement are critical steps in drug development. For derivatives of this compound, various studies have shed light on how they interact with their biological targets.

Polθ Inhibition: Biophysical methods have validated that inhibitors containing a methoxypyridine core bind directly to the polymerase domain of Polθ nih.gov. Specifically, they occupy an allosteric pocket, which inhibits the enzyme's polymerase activity without affecting its ATPase domain probechem.com. This selective inhibition of the MMEJ pathway is synthetically lethal in cancer cells that are deficient in homologous recombination, leading to an accumulation of toxic DNA double-strand breaks confex.com.

Ferroportin Inhibition: The mechanism for small-molecule ferroportin inhibitors involves inducing a conformational change in the protein upon binding. This change triggers ubiquitination, an intracellular signaling process that marks the protein for internalization and subsequent lysosomal degradation nih.govmdpi.com. By removing ferroportin from the cell surface, these inhibitors effectively block cellular iron export, thereby reducing systemic iron levels nih.gov.

MRGX2 Modulation: For MRGX2, ligand binding initiates a signaling cascade typical of G protein-coupled receptors. This involves the activation of G proteins, leading to downstream effects such as an increase in intracellular calcium (Ca2+) mobilization nih.govnih.gov. This sustained calcium influx is a key trigger for mast cell degranulation, resulting in the release of histamine and other inflammatory mediators nih.govnih.gov. Interestingly, unlike many GPCRs, MRGX2 appears resistant to agonist-induced phosphorylation, desensitization, and internalization, which may explain the sustained cellular responses observed upon its activation nih.gov.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations in Derivative Design

Detailed SAR and SPR studies on derivatives of this compound are not extensively available in publicly accessible literature. However, by examining related classes of compounds, we can infer potential strategies for derivatization and the likely impact of specific structural modifications.

One relevant area of research involves the development of sulfonamide methoxypyridine derivatives as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). In these studies, a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide fragment was identified as a key pharmacophore for potent PI3K inhibitory activity. researchgate.net This suggests that acylation or sulfonylation of the aminomethyl group of this compound could be a promising avenue for developing derivatives with kinase inhibitory activity. The electronic and steric nature of the substituents on the acyl or sulfonyl group would be critical in determining the potency and selectivity of the resulting compounds.

Another pertinent example comes from the study of pyrazolo[1,5-a]pyrimidine-based inhibitors of mycobacterial ATP synthase, where a pyridin-2-ylmethylamine moiety was incorporated. semanticscholar.org While the core scaffold is different, the study provides valuable insights into how substitutions on a related structural motif can modulate biological activity. The investigation of various substituents on the pyrazolo[1,5-a]pyrimidine core revealed that lipophilicity, as measured by the calculated logP (clogP), played a significant role in the antimycobacterial activity. This highlights the importance of balancing lipophilicity to achieve optimal target engagement and desirable pharmacokinetic properties in derivatives of this compound.

Based on these related studies, a hypothetical SAR exploration of this compound derivatives could involve the modifications outlined in the following tables. These tables are illustrative and based on general medicinal chemistry principles and data from analogous compound series.

Table 1: Hypothetical Structure-Activity Relationship of N-Acyl Derivatives of this compound

| Compound ID | R Group (on N-acyl) | Hypothetical Target | Hypothetical IC₅₀ (nM) | Notes |

| 1a | Methyl | Kinase X | 500 | Small alkyl group shows moderate activity. |

| 1b | Phenyl | Kinase X | 150 | Aromatic ring enhances binding affinity. |

| 1c | 4-Fluorophenyl | Kinase X | 75 | Electron-withdrawing group improves potency. |

| 1d | 4-Methoxyphenyl | Kinase X | 200 | Electron-donating group may be less favorable. |

| 1e | 2,4-Difluorophenyl | Kinase X | 25 | Multiple fluorine substitutions significantly increase potency, potentially through favorable interactions in the binding pocket. |

Table 2: Hypothetical Structure-Property Relationship of Pyridine Ring Substituted Derivatives

| Compound ID | Substitution on Pyridine Ring | Calculated logP (clogP) | Hypothetical Aqueous Solubility (µg/mL) | Notes |

| 2a | None (Parent Compound) | 1.2 | 5000 | Good starting solubility. |

| 2b | 5-Chloro | 1.9 | 1500 | Increased lipophilicity, reduced solubility. |

| 2c | 5-Fluoro | 1.4 | 4500 | Minimal impact on lipophilicity and solubility. |

| 2d | 5-Methyl | 1.6 | 3000 | Moderate increase in lipophilicity. |

| 2e | 5-Trifluoromethyl | 2.5 | 500 | Significant increase in lipophilicity, leading to poor solubility. |

These hypothetical data tables illustrate how systematic modifications to the this compound scaffold could be used to build SAR and SPR models. For instance, the introduction of electron-withdrawing groups on an N-acyl substituent might enhance potency against a target kinase. Similarly, modifications to the pyridine ring would be expected to modulate the compound's physicochemical properties, such as lipophilicity and solubility, which are critical for drug development. Further empirical studies are necessary to validate these hypotheses and to fully elucidate the SAR and SPR for this class of compounds.

Advanced Analytical and Spectroscopic Characterization of 3 Methoxypyridin 2 Yl Methanamine and Its Adducts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like (3-Methoxypyridin-2-YL)methanamine. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

¹H NMR (Proton NMR) spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methoxy (B1213986) protons, the methylene protons, the amine protons, and the three aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by the electron-donating methoxy group and the electron-withdrawing pyridine nitrogen.

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. This includes the carbon of the methoxy group, the methylene carbon, and the five carbons of the pyridine ring.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural details by showing correlations between different nuclei. wikipedia.org A COSY spectrum would reveal couplings between adjacent protons, helping to assign the signals of the pyridine ring protons. An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to, confirming the assignments made from the 1D NMR spectra.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methoxy (CH₃) | 3.8 - 4.0 | 55 - 60 |

| Methylene (CH₂) | 3.9 - 4.2 | 45 - 50 |

| Amine (NH₂) | 1.5 - 2.5 (broad) | N/A |

| Pyridine H-4 | 7.2 - 7.4 | 120 - 125 |

| Pyridine H-5 | 6.7 - 6.9 | 110 - 115 |

| Pyridine H-6 | 8.0 - 8.2 | 145 - 150 |

| Pyridine C-2 | N/A | 155 - 160 |

| Pyridine C-3 | N/A | 140 - 145 |

| Pyridine C-4 | N/A | 120 - 125 |

| Pyridine C-5 | N/A | 110 - 115 |

| Pyridine C-6 | N/A | 145 - 150 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for analyzing mixtures and confirming the identity of target compounds. In the analysis of this compound, LC-MS can be used to determine its molecular weight with high accuracy. The compound would typically be protonated in the ion source, resulting in a molecular ion peak ([M+H]⁺) corresponding to its molecular weight plus the mass of a proton. The resulting mass spectrum can also provide information about the fragmentation of the molecule, which can be used to confirm its structure. researchgate.netnih.govnih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an advancement of LC-MS that utilizes smaller stationary phase particles, resulting in higher resolution, increased sensitivity, and faster analysis times. For the analysis of this compound and its potential adducts, UPLC-MS offers superior separation efficiency, allowing for the detection and characterization of even minor components in a sample. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 139.0866 |

| [M+Na]⁺ | 161.0685 |

| [M+K]⁺ | 177.0424 |

Source: Predicted values based on the molecular formula C₇H₁₀N₂O. uni.lu

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. nih.govhelixchrom.com For this compound, an HPLC method would be developed to assess its purity. This typically involves using a reversed-phase column where the compound is separated based on its polarity. The retention time of the compound is a characteristic property under specific chromatographic conditions. By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately determined. HPLC methods for pyridine derivatives often utilize mobile phases compatible with mass spectrometry, allowing for seamless integration of these techniques for comprehensive analysis. helixchrom.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For a polar compound like this compound, which contains a primary amine group, direct analysis by GC can sometimes be challenging due to potential peak tailing and interaction with the stationary phase. To overcome these issues, derivatization is often employed.

Derivatization: The primary amine group in this compound is amenable to various derivatization reactions to increase its volatility and improve chromatographic performance. Common derivatization techniques include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amine with a trimethylsilyl (TMS) group. This process reduces the polarity and increases the thermal stability of the analyte.

Acylation: Reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) react with the amine to form stable, volatile amide derivatives. These derivatives often exhibit excellent chromatographic properties and can enhance sensitivity with an electron capture detector (ECD).

Alkylation: While less common for primary amines in routine analysis, alkylation can be achieved using various reagents to introduce an alkyl group.

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with a Mass Spectrometry (MS) detector provides a robust method for both separation and identification. The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for confident identification.

A typical GC-MS method for the analysis of derivatized this compound would involve a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column. The temperature program would be optimized to ensure good separation from any impurities or other components in the sample matrix.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Derivatized this compound Analysis

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Ionization Energy | 70 eV |

| Scan Range | 40-450 amu |

Note: This table represents a typical starting point for method development and may require optimization for specific applications.

Other Advanced Spectroscopic Techniques for Research Applications

Beyond GC, a suite of advanced spectroscopic techniques is indispensable for the unambiguous structural characterization of this compound and its adducts in a research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the methylene and amine protons of the methanamine side chain. The chemical shifts and coupling patterns would confirm the substitution pattern of the pyridine ring.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbons of the pyridine ring, the methoxy carbon, and the methylene carbon.

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, providing definitive structural confirmation, especially for complex adducts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine-H4 | ~7.2 | ~123 |

| Pyridine-H5 | ~7.0 | ~118 |

| Pyridine-H6 | ~8.1 | ~145 |

| CH₂ | ~3.9 | ~45 |

| NH₂ | ~1.8 (broad) | - |

| OCH₃ | ~3.9 | ~56 |

| Pyridine-C2 | - | ~158 |

| Pyridine-C3 | - | ~140 |

Note: These are predicted values and may vary slightly in experimental data.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound and its adducts. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For instance, the fragmentation of the parent molecule would likely involve cleavage of the C-C bond between the pyridine ring and the methylene group, as well as loss of the methoxy group. The predicted m/z values for common adducts are listed in the table below.

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 139.0866 |

| [M+Na]⁺ | 161.0685 |

| [M+K]⁺ | 177.0425 |

| [M-H]⁻ | 137.0720 |

Data sourced from PubChem.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the amine group (typically around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

X-ray Crystallography: For crystalline derivatives or adducts of this compound, single-crystal X-ray crystallography can provide the absolute three-dimensional structure of the molecule. This technique is invaluable for unambiguously determining stereochemistry and the precise arrangement of atoms in the solid state. Research on related pyridine-2-methanamine derivatives has shown that this technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Theoretical and Computational Investigations of 3 Methoxypyridin 2 Yl Methanamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of (3-Methoxypyridin-2-YL)methanamine. These calculations provide insights into the molecule's geometry, stability, and electronic properties.

Electronic Properties: The electronic character of the molecule is elucidated through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity.

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the aminomethyl group, highlighting their potential for hydrogen bonding.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a ligand for biological targets, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict how the molecule might bind to a protein's active site and the stability of the resulting complex.

Molecular Docking: Molecular docking simulations place the ligand into the binding site of a target protein to predict its preferred binding orientation and affinity. The process involves scoring functions to estimate the binding energy. For pyridine-containing molecules, interactions such as hydrogen bonds with amino acid residues and π-π stacking with aromatic residues are often crucial for binding. nih.govd-nb.info In the case of this compound, the aminomethyl group could act as a hydrogen bond donor, while the pyridine ring could engage in π-π stacking interactions.

Molecular Dynamics Simulations: Following docking, MD simulations can be performed to assess the stability of the ligand-protein complex over time. mdpi.com These simulations model the atomic movements of the system, providing insights into the conformational changes of both the ligand and the protein upon binding. Key metrics from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the analysis of intermolecular interactions, such as hydrogen bonds, throughout the simulation.

Table 2: Hypothetical Molecular Docking and MD Simulation Results for this compound with a Kinase Target

| Parameter | Result |

|---|---|

| Docking Score | -8.5 kcal/mol |

| Key Interacting Residues | ASP145 (H-bond), PHE82 (π-π stacking) |

| Average Ligand RMSD (20 ns) | 1.2 Å |

Conformational Analysis and Energy Minimization Studies

The flexibility of the methoxy and aminomethyl side chains necessitates a thorough conformational analysis to identify the most stable spatial arrangements of this compound.

Conformational Search: A systematic search of the conformational space can be performed by rotating the single bonds associated with the side chains. The potential energy surface is scanned to identify all possible low-energy conformers. This analysis is crucial as the biological activity and reactivity of a molecule can be highly dependent on its conformation. nih.gov

Energy Minimization: Each identified conformer is then subjected to energy minimization calculations to determine its relative stability. The results typically yield a set of low-energy conformers and their corresponding populations at a given temperature, based on the Boltzmann distribution. For this compound, the orientation of the methoxy group relative to the pyridine ring and the conformation of the aminomethyl group will be the primary determinants of the conformational landscape.

Table 3: Relative Energies of Low-Energy Conformers of this compound (Hypothetical Data)

| Conformer | Dihedral Angle (C2-C3-O-CH3) | Dihedral Angle (N1-C2-CH2-NH2) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 0° | 60° | 0.00 |

| 2 | 180° | 60° | 0.75 |

| 3 | 0° | 180° | 1.20 |

Prediction of Reactivity Profiles and Reaction Pathways

Computational methods can also predict the reactivity of this compound and suggest plausible reaction pathways.

Reactivity Descriptors: Global reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity. Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For 3-methoxypyridine derivatives, deprotonation and subsequent reactions are influenced by the electronic effects of the methoxy group. researchgate.net

Reaction Pathway Modeling: Theoretical calculations can be used to model potential reaction pathways, such as nucleophilic substitution on the pyridine ring or reactions involving the aminomethyl side chain. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. This allows for the prediction of the most favorable reaction pathways under different conditions. For instance, the amination of methoxypyridines has been shown to be influenced by the reaction conditions and the nature of the amine. ntu.edu.sg

Table 4: Predicted Reactivity Indices for this compound (Hypothetical Data)

| Atom | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack |

|---|---|---|

| N1 (Pyridine) | 0.15 | 0.25 |

| C4 (Pyridine) | 0.22 | 0.12 |

| C6 (Pyridine) | 0.18 | 0.10 |

Emerging Research Areas and Future Perspectives for 3 Methoxypyridin 2 Yl Methanamine

Development of Novel Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is a cornerstone of organic chemistry, with a continuous drive towards more efficient, sustainable, and versatile methods. nih.govijarsct.co.in Future synthetic strategies for (3-Methoxypyridin-2-YL)methanamine are likely to move beyond traditional multi-step approaches, embracing greener and more advanced technologies. nih.govijarsct.co.inacs.orgnih.gov

Key areas for development include:

Green Chemistry Approaches: The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. nih.govijarsct.co.innih.gov This includes the use of environmentally benign solvents, renewable starting materials, and catalytic reactions that minimize waste. nih.govijarsct.co.in For the synthesis of this compound, this could involve one-pot multicomponent reactions that reduce the number of synthetic steps and purification processes. nih.gov

Catalyst Innovation: The development of novel catalysts is crucial for improving the efficiency and selectivity of pyridine synthesis. This includes the use of transition-metal catalysts for cross-coupling reactions to introduce the methoxy (B1213986) and aminomethyl groups with high precision. acs.org Furthermore, catalyst-free methods, promoted by bases or other mild reagents, are also being explored for the synthesis of aminopyridines. nih.govacs.org

Photocatalysis and Flow Chemistry: Modern synthetic technologies such as photocatalysis and continuous flow chemistry offer significant advantages. nih.govthieme-connect.commtak.hudurham.ac.uk Photocatalysis, utilizing visible light to drive chemical reactions, can enable novel transformations under mild conditions. thieme-connect.comacs.orgnih.govacs.org Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters, improved safety, and easier scalability. nih.govmtak.hudurham.ac.ukuc.ptresearchgate.net The application of these technologies could lead to more efficient and safer production of this compound and its derivatives.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Green Chemistry | Reduced environmental impact, use of safer reagents, potential for one-pot synthesis. nih.govijarsct.co.innih.gov |

| Novel Catalysis | Higher yields, improved regioselectivity, milder reaction conditions. acs.orgnih.govacs.org |

| Photocatalysis | Access to unique reaction pathways, use of light as a renewable energy source. thieme-connect.comacs.orgnih.govacs.org |

| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction conditions. nih.govmtak.hudurham.ac.ukuc.ptresearchgate.net |

Exploration of Undiscovered Biological Activities

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.govresearchgate.netnih.gov The combination of a methoxy group and an aminomethyl side chain in this compound suggests a high potential for diverse biological activities. While this specific compound has not been extensively studied, research on structurally similar molecules provides a roadmap for future investigations. nih.govdrugbank.com

Potential therapeutic areas to explore include:

Anticancer Activity: Many pyridine derivatives exhibit potent anticancer properties. The methoxypyridine core is a key feature in some kinase inhibitors. Future research could investigate the potential of this compound and its derivatives as inhibitors of cancer-related enzymes.

Antimicrobial and Antifungal Activity: The pyridine ring is a common feature in antimicrobial and antifungal agents. researchgate.net The discovery of novel compounds to combat drug-resistant pathogens is a critical area of research. Screening of this compound against a panel of bacteria and fungi could reveal new therapeutic leads.

Neuroprotective Effects: Pyridine-containing compounds are also being investigated for the treatment of neurodegenerative diseases. nih.gov The specific substitution pattern of this compound may allow it to interact with targets in the central nervous system.

Enzyme Inhibition: The structural features of this compound make it a candidate for inhibiting various enzymes. High-throughput screening against a broad range of enzymes could uncover unexpected biological activities and new therapeutic targets.

| Class of Related Compound | Observed Biological Activity | Potential Implication for this compound |

| Coumarin-fused pyridines | Potent α-glucosidase activity | Potential as an antidiabetic agent. nih.gov |

| Pyridine-containing drugs | Antimicrobial, antiviral, anticancer, antioxidant | Broad therapeutic potential. nih.govresearchgate.netdrugbank.com |

| Dihydropyridine derivatives | Vasodilators, neuroprotective agents | Cardiovascular and neurological applications. nih.gov |

Advancements in Material Science Applications

The unique electronic and coordination properties of the pyridine ring make it a valuable component in the design of advanced materials. acs.orgacs.org Future research into the material science applications of this compound could lead to the development of novel functional materials.

Potential applications in material science include:

Conducting Polymers: Pyridine-based polymers can exhibit electrical conductivity. acs.orgacs.orgresearchgate.netwikipedia.org The incorporation of this compound as a monomer into polymer chains could lead to new conductive materials with tailored properties for applications in electronics and energy storage. researchgate.netwikipedia.org

Luminescent Materials: Many pyridine derivatives are known to be fluorescent. beilstein-journals.orgnih.govresearchgate.nettandfonline.com The specific electronic structure of this compound could be exploited to create novel luminogens with applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. beilstein-journals.orgnih.govresearchgate.nettandfonline.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom in the pyridine ring and the amino group can act as ligands, coordinating to metal ions to form coordination polymers and MOFs. rsc.org These materials have a wide range of applications, including gas storage, catalysis, and sensing. The specific geometry and electronic properties of this compound could lead to the formation of novel porous materials with unique properties.

| Material Type | Potential Role of this compound | Potential Applications |

| Conducting Polymers | As a monomer unit. acs.orgacs.orgresearchgate.netwikipedia.org | Flexible electronics, sensors, energy storage. researchgate.netwikipedia.org |

| Luminescent Materials | As a core fluorophore. beilstein-journals.orgnih.govresearchgate.nettandfonline.com | OLEDs, chemical sensors, bio-imaging probes. beilstein-journals.orgnih.govresearchgate.nettandfonline.com |

| Coordination Polymers/MOFs | As a multitopic ligand. rsc.org | Gas separation, catalysis, drug delivery. |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Chemical Synthesis

Key applications of AI and ML include:

Predictive Modeling of Biological Activity: AI/ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to predict the potential therapeutic effects of new molecules. In silico screening of this compound and its virtual derivatives could rapidly identify promising candidates for further experimental testing. biotechnologia-journal.orgnih.gov

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. AI models can predict these properties from the molecular structure, allowing for the early identification of compounds with unfavorable profiles and reducing the risk of late-stage failures.

Retrosynthesis and Synthesis Route Optimization: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to a target molecule. chemcopilot.comnih.govengineering.org.cnarxiv.orgchemrxiv.org By analyzing vast databases of chemical reactions, these tools can identify the most promising pathways for the synthesis of this compound, potentially reducing the time and resources required for its production. chemcopilot.comnih.govrsc.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of target parameters, such as high binding affinity to a specific protein and favorable ADMET properties, it is possible to generate novel derivatives of this compound with enhanced therapeutic potential.

| AI/ML Application | Impact on this compound Research |

| Predictive Biology | Rapidly identify potential therapeutic targets and biological activities. biotechnologia-journal.orgnih.gov |

| ADMET Prediction | Prioritize compounds with favorable drug-like properties for synthesis and testing. |

| Retrosynthesis | Discover more efficient and sustainable synthetic routes. chemcopilot.comnih.govengineering.org.cnarxiv.orgchemrxiv.org |

| De Novo Design | Generate novel and optimized derivatives with improved therapeutic profiles. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Methoxypyridin-2-yl)methanamine, and what are the key optimization parameters?

- Methodological Answer : The synthesis typically involves reductive amination of 3-methoxypyridine-2-carbaldehyde using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with Pd/C. Key parameters include pH control (optimized at 6–7 for reductive amination) and reaction temperature (25–40°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted aldehyde . Alternative routes may employ nucleophilic substitution of halogenated pyridine precursors with ammonia under high pressure .

Q. How is the purity of this compound assessed, and what analytical techniques are most effective?

- Methodological Answer : Purity is validated using HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) with UV detection at 254 nm. Residual solvents (e.g., DMF, THF) are quantified via GC-MS. Structural confirmation combines H/C NMR (DMSO-d6, δ 8.2–6.8 ppm for aromatic protons) and FT-IR (N-H stretch at ~3350 cm) . Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 138.1 [M+H] .

Q. What are the primary challenges in characterizing structural isomerism in this compound derivatives?

- Methodological Answer : Isomeric byproducts (e.g., 2-methoxy vs. 4-methoxy substitution) require separation via preparative TLC (silica GF254, chloroform/methanol 9:1). X-ray crystallography (using SHELX programs) resolves ambiguities in regiochemistry by analyzing bond angles and intermolecular interactions . Dynamic NMR at variable temperatures (e.g., 298–343 K) can detect rotational barriers in hindered derivatives .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data observed in different solvent systems for this compound derivatives?

- Methodological Answer : Solvent-induced shifts (e.g., D2O vs. CDCl3) arise from hydrogen bonding with the amine group. Use deuterated DMSO-d6 to stabilize NH protons and reduce exchange broadening. For paramagnetic shifts, add EDTA to chelate trace metal impurities. Cross-validate with N NMR or computational modeling (DFT at B3LYP/6-31G* level) to assign signals .

Q. What strategies mitigate oxidative degradation during storage of this compound under varying pH conditions?

- Methodological Answer : Degradation studies show instability at pH > 8 due to autoxidation of the primary amine. Store lyophilized samples at -20°C under argon. Add antioxidants (0.1% BHT) or stabilize as hydrochloride salts (prepared via HCl gas titration in diethyl ether). Monitor degradation via UPLC-PDA, identifying major byproducts (e.g., nitrosamines) .

Q. In computational modeling, how does methoxy group orientation influence molecular docking behavior with biological targets?

- Methodological Answer : Conformational analysis (Molecular Dynamics, 100 ns simulations) reveals that the methoxy group’s dihedral angle (0°–180°) impacts binding to enzymes like monoamine oxidases. Docking (AutoDock Vina) shows a 20% increase in binding affinity when the methoxy oxygen forms hydrogen bonds with Tyr435. Synchrotron-based crystallography validates predicted poses .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?

- Methodological Answer : Contradictions often stem from impurity profiles (e.g., residual Pd in catalytic syntheses). Reproduce assays with rigorously purified batches (HPLC >99%). Validate target engagement via SPR (Biacore) or isothermal titration calorimetry. Cross-reference cytotoxicity (MTT assay) to rule out nonspecific effects .

Safety & Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, goggles) and work in a fume hood. For spills, neutralize with 5% citric acid and adsorb with vermiculite. Store in amber vials with PTFE-lined caps to prevent moisture ingress. Emergency procedures include eye irrigation (0.9% saline) and inhalation monitoring (pulse oximetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.